Welcome to the BenchChem Online Store!
molecular formula C10H20N2O B8546218 6,6-Dimethyl-3-(2-methylpropyl)piperazinone CAS No. 78551-32-3

6,6-Dimethyl-3-(2-methylpropyl)piperazinone

Cat. No. B8546218
M. Wt: 184.28 g/mol
InChI Key: LXNMSKMNLSXKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04534897

Procedure details

Following the general procedure of Example 4 and making non-critical variations, but substituting ethyl chloroacetate (VI) for methyl 2-bromo-4-methylpentanoate (V) and 1,2-diamino-2-methylpropane (VI) for ethylenediamine (VII) there are obtained 5,5-dimethylpiperazinone and 6,6-dimethylpiperazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)C(Br)[CH2:5][CH:6]([CH3:8])[CH3:7].NCC(N)(C)C.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH:21](CC(C)C)[NH:20][CH2:19]1>>[CH3:7][C:6]1([CH3:8])[CH2:5][NH:23][C:22](=[O:24])[CH2:21][NH:20]1.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH2:21][NH:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC(C)C)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CNC(C(N1)=O)CC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)=O)C
Name
Type
product
Smiles
CC1(CNCC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04534897

Procedure details

Following the general procedure of Example 4 and making non-critical variations, but substituting ethyl chloroacetate (VI) for methyl 2-bromo-4-methylpentanoate (V) and 1,2-diamino-2-methylpropane (VI) for ethylenediamine (VII) there are obtained 5,5-dimethylpiperazinone and 6,6-dimethylpiperazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)C(Br)[CH2:5][CH:6]([CH3:8])[CH3:7].NCC(N)(C)C.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH:21](CC(C)C)[NH:20][CH2:19]1>>[CH3:7][C:6]1([CH3:8])[CH2:5][NH:23][C:22](=[O:24])[CH2:21][NH:20]1.[CH3:17][C:18]1([CH3:29])[NH:23][C:22](=[O:24])[CH2:21][NH:20][CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC(C)C)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CNC(C(N1)=O)CC(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)=O)C
Name
Type
product
Smiles
CC1(CNCC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.